CU-T12-9 is a small-molecule agonist that specifically targets the Toll-like receptor 1/2 (TLR1/2) heterodimer, initiating downstream signaling pathways. [] Toll-like receptors are crucial components of the innate immune system, recognizing conserved molecular patterns associated with pathogens. [] Activation of TLRs triggers immune responses, making their agonists, like CU-T12-9, valuable tools in immunology research and potential candidates for vaccine adjuvants and antitumor agents. []
CU-T12-9 is classified as a synthetic TLR2-TLR1 agonist. It has been produced and characterized by InvivoGen, a biotechnology company specializing in immunology research tools. The compound's efficacy and specificity have been validated through various cellular assays, confirming its role in activating TLR2-mediated signaling pathways.
The synthesis of CU-T12-9 involves multiple steps, typically starting from simple organic precursors. The synthesis process includes:
The specific chemical structure of CU-T12-9 is represented by the molecular formula with a molecular weight of 362.31 g/mol .
The molecular structure of CU-T12-9 features several functional groups that contribute to its activity as a TLR2 agonist. The compound does not share structural similarities with natural TLR2 ligands, such as bacterial lipoproteins, which allows it to selectively activate TLR2-TLR1 without cross-reactivity with other receptors .
Key structural data includes:
Upon binding to the TLR2-TLR1 heterodimer, CU-T12-9 initiates a cascade of intracellular signaling events primarily through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This activation leads to the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS) .
The compound's mechanism involves competitive binding to the TLR1/2 complex, which has been quantified using fluorescence anisotropy assays . The half-maximal inhibitory concentration (IC50) for CU-T12-9 against this complex is approximately 54.4 nM.
CU-T12-9 activates the TLR2-TLR1 signaling pathway by facilitating the formation of the heterodimeric complex between these two receptors. This interaction triggers downstream signaling through various adaptor proteins that lead to NF-κB activation .
Experiments using human macrophage cell lines have demonstrated that CU-T12-9 can activate NF-κB signaling in a dose-dependent manner, showing comparable effects to established TLR ligands at similar concentrations . The compound's ability to induce TNF-α production has been confirmed using enzyme-linked immunosorbent assay (ELISA) techniques.
CU-T12-9 exhibits several notable physical and chemical properties:
These properties are crucial for ensuring reliable performance in laboratory settings.
CU-T12-9 is primarily utilized in immunological research to study TLR signaling pathways and their implications in immune responses. Its specific activation of the TLR2-TLR1 heterodimer makes it a valuable tool for:
Research involving CU-T12-9 can contribute significantly to understanding innate immunity and developing new immunotherapeutic agents .
Toll-like receptors (TLRs) constitute a phylogenetically conserved family of pattern recognition receptors (PRRs) that serve as the foundational sentinels of the innate immune system. They detect pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from distressed host cells, initiating immediate defense mechanisms [3] [8]. TLR signaling cascades bridge innate and adaptive immunity by activating antigen-presenting cells (e.g., dendritic cells), upregulating costimulatory molecules, and driving T-cell differentiation [6] [9].
TLRs are type I transmembrane proteins characterized by:
Upon ligand binding, TLRs dimerize and recruit TIR-domain-containing adaptors (MyD88, TRIF, TIRAP, TRAM). This triggers downstream kinases (IRAKs, TRAF6), ultimately activating transcription factors NF-κB and AP-1. These induce proinflammatory cytokines (TNF-α, IL-6), interferons, and antimicrobial genes [3] [6] [9]. Surface TLRs (e.g., TLR1/2, TLR4, TLR5) primarily recognize lipid and protein motifs, while endosomal TLRs (e.g., TLR3, TLR7/8, TLR9) detect nucleic acids [3] [5].
Table 1: Key Adaptors in TLR Signaling Pathways
Adaptor Protein | TLRs Utilized | Transcription Factors Activated | Primary Immune Outputs |
---|---|---|---|
MyD88 | All except TLR3 | NF-κB, AP-1 | Inflammatory cytokines (TNF-α, IL-6) |
TRIF | TLR3, TLR4 | IRF3, NF-κB | Type I IFNs, Late-phase NF-κB |
TIRAP/MAL | TLR1/2, TLR4 | NF-κB | Proinflammatory cytokines |
TRAM | TLR4 | IRF3, NF-κB | Type I IFNs |
The TLR1/2 heterodimer is a critical sensor for triacylated lipopeptides from Gram-negative bacteria, mycobacteria, and fungi. Unlike TLR2/6 (which recognizes diacylated lipopeptides), TLR1/2 discriminates ligands via its unique pocket structure that accommodates an additional acyl chain [1] [8]. This specificity enables broad-spectrum pathogen detection while minimizing self-reactivity.
Activation of TLR1/2 triggers:
Table 2: Ligand Specificity of TLR2 Heterodimers
Heterodimer | Exogenous Ligands | Endogenous Ligands | Cellular Localization |
---|---|---|---|
TLR1/2 | Triacylated lipopeptides (e.g., Pam3CSK4) | Serum amyloid A | Plasma membrane |
TLR2/6 | Diacylated lipopeptides (e.g., Pam2CSK4) | HMGB1, β-defensin | Plasma membrane |
TLR1/2 agonism offers strategic advantages for immunotherapy:
Small-molecule TLR1/2 agonists like CU-T12-9 provide precision over natural ligands (e.g., Pam3CSK4), avoiding off-target effects through heterodimer-specific activation [1] [4].
Chemical Characterization and Mechanism of CU-T12-9
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7